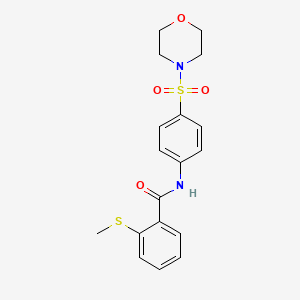![molecular formula C20H18ClN3O3 B5960137 3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B5960137.png)
3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole” is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, a pyrrolidine ring, and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Chlorophenyl Group: This step may involve the halogenation of a phenyl ring followed by a coupling reaction.
Synthesis of the Pyrrolidine Ring: This can be done through the cyclization of appropriate amine precursors.
Formation of the Oxadiazole Ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring or the chlorophenyl group.
Substitution: The compound can undergo various substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or advanced composites.
作用機序
The mechanism of action of “3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole” would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
類似化合物との比較
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-fluorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole
- 3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-bromophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole
- 3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-methylphenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole
Uniqueness
The uniqueness of “3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-16-4-2-1-3-15(16)14-7-8-24(10-14)11-19-22-20(23-27-19)13-5-6-17-18(9-13)26-12-25-17/h1-6,9,14H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDGTUKSTAIBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-fluoro-4-methoxybenzyl)[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B5960054.png)
![N-[(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine](/img/structure/B5960071.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-N-(4-methoxyphenyl)butanediamide](/img/structure/B5960079.png)
![4-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5960092.png)
![8-({[2-(2,3-DIMETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B5960094.png)
![[(E)-1-[3-acetyloxy-10,13-dimethyl-16-(nitromethyl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethylideneamino] propanoate](/img/structure/B5960108.png)
![N-[(4-methoxyphenyl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B5960117.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-biphenylylmethyl)-2-piperazinone](/img/structure/B5960125.png)
![3-({3-[(diethylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B5960133.png)

![1-(1,4-dithiepan-6-yl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5960141.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5960145.png)
![N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B5960154.png)
